molecular formula C12H11NO3 B1414844 3-(6-Methoxy-1H-indol-3-yl)-acrylic acid CAS No. 1018656-94-4

3-(6-Methoxy-1H-indol-3-yl)-acrylic acid

Cat. No.: B1414844
CAS No.: 1018656-94-4
M. Wt: 217.22 g/mol
InChI Key: HOLXNSPTMBYOAM-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Methoxy-1H-indol-3-yl)-acrylic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound “3-(6-Methoxy-1H-indol-3-yl)-acrylic acid” are currently unknown. The compound is structurally similar to other indole derivatives, which are known to interact with various receptors and enzymes in the body . .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, including acting as agonists, antagonists, or modulators . The exact interaction between “this compound” and its targets would depend on the specific target and the biochemical environment.

Biochemical Pathways

The biochemical pathways affected by “this compound” are currently unknown. Given the structural similarity to other indole derivatives, it is possible that this compound could affect pathways related to neurotransmission, cell signaling, or metabolism

Pharmacokinetics

Based on its structural similarity to other indole derivatives, it can be hypothesized that this compound may be well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine

Result of Action

The molecular and cellular effects of “this compound” are currently unknown. Depending on its targets and mode of action, this compound could potentially have a wide range of effects, from modulating neurotransmission to affecting cell growth and survival

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that could interact with the compound, and the specific characteristics of the target cells or tissues

Properties

IUPAC Name

(E)-3-(6-methoxy-1H-indol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-9-3-4-10-8(2-5-12(14)15)7-13-11(10)6-9/h2-7,13H,1H3,(H,14,15)/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLXNSPTMBYOAM-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=CN2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.